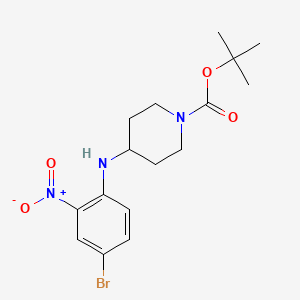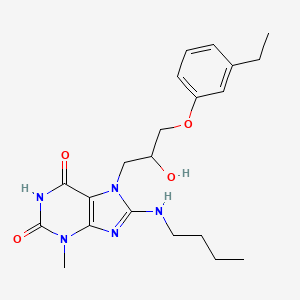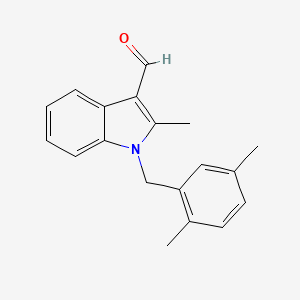
1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this case, it is substituted with a 2,5-dimethylbenzyl group at the 1-position, a methyl group at the 2-position, and a carbaldehyde group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be based on the indole structure, with the aforementioned substitutions. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indoles are known to undergo electrophilic substitution, more specifically at position 3, which is activated due to the electron-rich nature of the indole ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the aldehyde group could make it a good electrophile, and the presence of the aromatic indole ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hirshfeld Surface Analysis
A study by Barakat et al. (2017) focused on the crystal structure and Hirshfeld surface analysis of a compound related to indole-3-carbaldehyde. This research highlighted the significance of indole derivatives in determining intermolecular interactions and molecular geometry through X-ray diffraction and computational methods (Barakat et al., 2017).
Gold-Catalyzed Cycloisomerization
Kothandaraman et al. (2011) reported a method for preparing indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization. This process demonstrated the potential of gold catalysis in efficiently synthesizing indole derivatives, which are important in various chemical transformations (Kothandaraman et al., 2011).
Nanocatalyzed Knoevenagel Condensation
Madan (2020) explored the nanocatalyzed synthesis of Knoevenagel condensed products of indole-3-carbaledehydes, demonstrating the environmental and economic benefits of this method in producing indole derivatives. This research underlines the utility of indole-3-carbaldehyde in green chemistry applications (Madan, 2020).
Oxidative Coupling Reactions
Research by Berti et al. (1968) investigated the oxidative coupling reactions of indole derivatives, including transformations involving 2-methylindoles and indole-3-carbaldehyde. Their findings contribute to the understanding of chemical reactions and mechanisms in indole chemistry (Berti et al., 1968).
Palladium-Catalyzed Reactions
Cacchi and Fabrizi (2005) provided a comprehensive review on the synthesis and functionalization of indoles through palladium-catalyzed reactions. This study emphasizes the versatility of palladium catalysis in the modification and synthesis of indole-based compounds (Cacchi & Fabrizi, 2005).
Antimicrobial Activity of Indole-Based Chromene Derivatives
Kathrotiya and Patel (2012) conducted research on the synthesis of indole-based chromene derivatives and their antimicrobial properties. This study highlights the potential of indole derivatives in the development of new antimicrobial agents (Kathrotiya & Patel, 2012).
Synthesis and Characterization of Indole Derivatives
Multiple studies have focused on the synthesis, characterization, and applications of various indole derivatives, showcasing the broad utility of these compounds in chemical research and potential industrial applications. These studies demonstrate the versatility of indole-3-carbaldehyde in synthetic chemistry and its significance in producing biologically active compounds (Various Authors).
Wirkmechanismus
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby influencing the biological processes in which the target is involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-13-8-9-14(2)16(10-13)11-20-15(3)18(12-21)17-6-4-5-7-19(17)20/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBLYESGHXPJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-2-methyl-1H-indole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

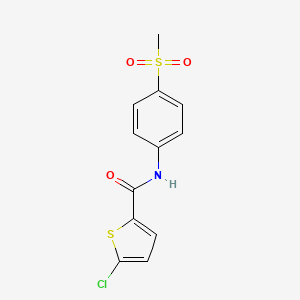
![2-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2953828.png)

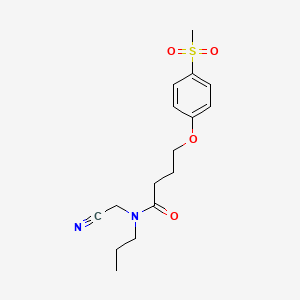

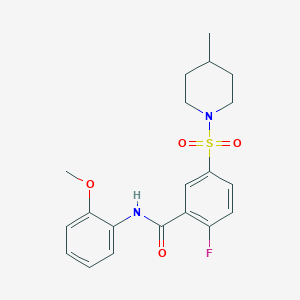
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953837.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953839.png)
![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2953841.png)
![3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2953842.png)
![N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2953844.png)

